

# tecovirimat monohydrate synthesis and discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tecovirimat monohydrate*

Cat. No.: *B611274*

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An In-depth Technical Guide to the Discovery and Synthesis of **Tecovirimat Monohydrate**

## Introduction

Tecovirimat, sold under the brand name Tpoxx®, is a first-in-class antiviral medication approved for the treatment of smallpox.[1] It is also indicated for mpox and cowpox in the European Union.[2] Developed as a critical component of biodefense preparedness against orthopoxviruses, its discovery and path to approval represent a significant milestone in the application of the U.S. Food and Drug Administration's (FDA) "Animal Rule".[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **tecovirimat monohydrate** for researchers, scientists, and drug development professionals.

## Discovery and Development

The journey of tecovirimat began as part of a U.S. government biodefense initiative to develop countermeasures against smallpox, a highly virulent and transmissible disease that was eradicated in 1980 but remains a bioterrorism concern.[1][3][4]

Discovery: Tecovirimat (formerly ST-246) was identified in 2002 through a high-throughput screening of approximately 356,240 compounds for their ability to inhibit the cytopathic effects of orthopoxviruses.[5] The compound emerged as a promising candidate due to its potent antiviral efficacy, metabolic stability, and low toxicity.[6] Development was led by SIGA Technologies, in collaboration with the U.S. Army Medical Research Institute of Infectious

Diseases (USAMRIID) and the Biomedical Advanced Research and Development Authority (BARDA).[\[2\]](#)[\[5\]](#)

Regulatory Pathway: Because conducting human efficacy trials for smallpox is unethical and not feasible, tecovirimat was developed under the FDA's Animal Efficacy Rule.[\[1\]](#)[\[4\]](#)[\[7\]](#) This rule allows for the approval of drugs for life-threatening conditions based on efficacy data from well-controlled animal studies when human trials are not possible.[\[4\]](#)[\[8\]](#) The safety of tecovirimat was established through clinical trials in healthy human volunteers.[\[7\]](#)[\[8\]](#)

Key Approvals:

- U.S. FDA: Approved in July 2018 for the treatment of smallpox, making it the first drug approved for this indication.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- European Medicines Agency (EMA): Approved in January 2022 for the treatment of smallpox, mpox, and cowpox.[\[5\]](#)[\[9\]](#)
- Health Canada: Approved in December 2021 for the treatment of smallpox.[\[2\]](#)[\[5\]](#)

Cycloheptatriene      Maleic Anhydride      +

Diels-Alder Reaction

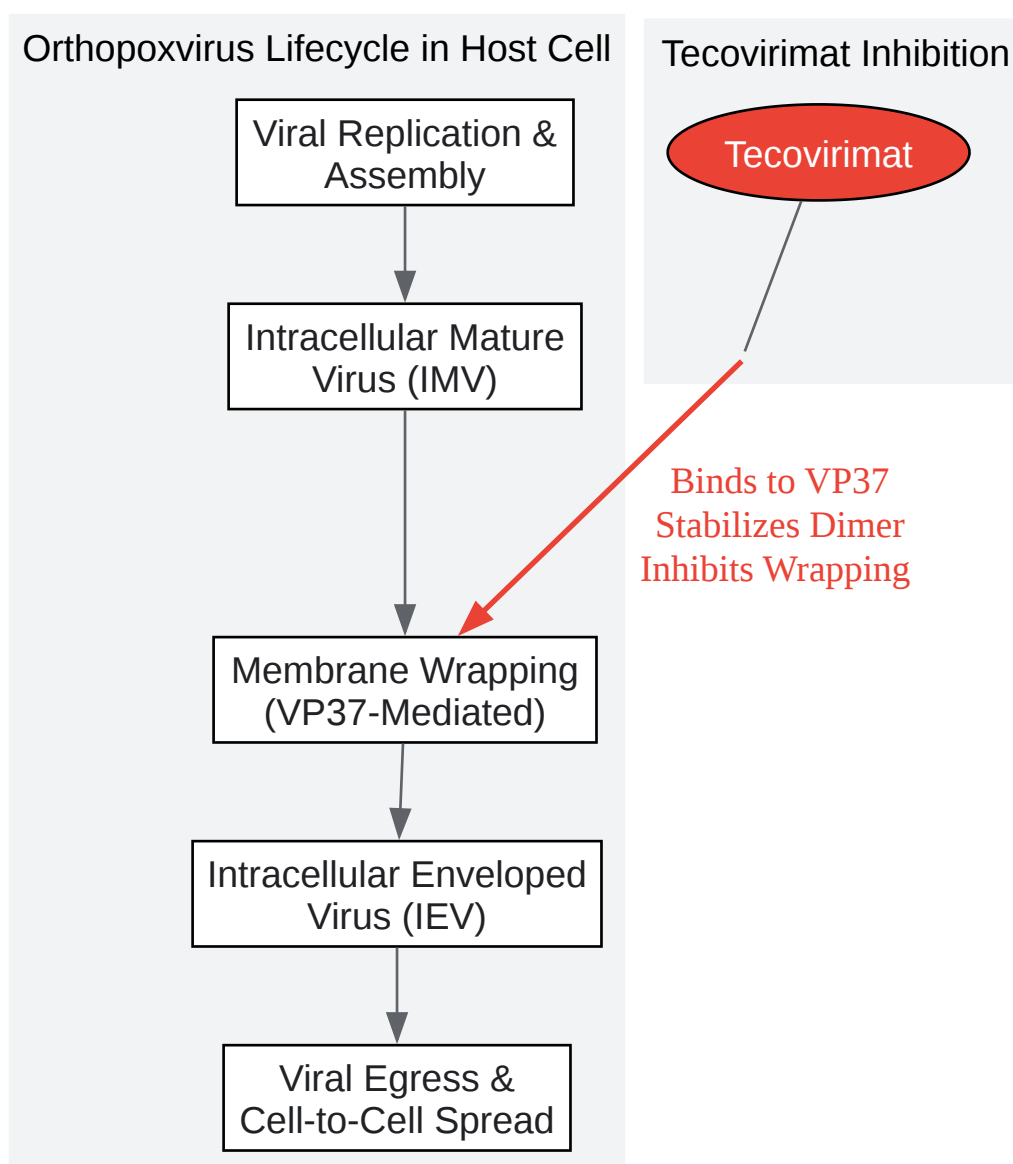


Tetracyclic Anhydride Intermediate      4-(Trifluoromethyl)benzhydrazide      +

Condensation



Tecovirimat



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- To cite this document: BenchChem. [tecovirimat monohydrate synthesis and discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-synthesis-and-discovery]

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